N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 331.41 g/mol. This compound is classified as a sulfonamide, which is a group of compounds known for their antimicrobial properties and other therapeutic uses.
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves several key methods:
The use of solvents such as dimethylformamide or dichloromethane is common in these reactions to facilitate solubility and reactivity.
The molecular structure of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be depicted as follows:
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)OCCO
PNSVJRBKCWZPLV-UHFFFAOYSA-N
The structure features a pyrazole ring connected to a thiophene group through an ethylene bridge that includes a hydroxyl group, contributing to its unique chemical properties.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide primarily involves inhibition of specific enzymes related to bacterial metabolism. Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis. By mimicking para-amino benzoic acid, they disrupt folate synthesis, leading to bacterial cell death.
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and its potential for therapeutic applications.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: